molecular formula C3H4Cl3NO2 B086459 2,2,2-Trichloroethyl carbamate CAS No. 107-69-7

2,2,2-Trichloroethyl carbamate

Cat. No. B086459
CAS RN: 107-69-7
M. Wt: 192.42 g/mol
InChI Key: QPLJYAKLSCXZSF-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl carbamate is a chemical compound with the molecular formula C3H4Cl3NO2 and a molecular weight of 192.43 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 2,2,2-Trichloroethyl carbamate often involves the use of 2,2,2-Trichloroethyl chloroformate (Troc-Cl), which is commonly used to protect amines . The side products of this reaction are 1,1-dichloroethylene and carbon dioxide .


Molecular Structure Analysis

The InChI code for 2,2,2-Trichloroethyl carbamate is 1S/C3H4Cl3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8) . This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the molecule .


Chemical Reactions Analysis

2,2,2-Trichloroethyl carbamate is stable under hydrolytic, strongly acidic, nucleophilic, and mild reductive conditions . It can be deprotected under single electron reduction conditions using zinc-acetic acid .


Physical And Chemical Properties Analysis

2,2,2-Trichloroethyl carbamate has a melting point of 63-64°C . It is soluble in about 100 parts of water and very soluble in chloroform, alcohol, and ether .

Scientific Research Applications

  • Protection of Aminoacridines : The 2,2,2-trichloroethoxycarbonyl (Troc) group is used as a protecting group for aminoacridines. This method addresses the issue of by-product formation in the deprotection of aromatic amines (Zeghida & Demeunynck, 2007).

  • Carcinogenic Activity Assessment : Trichlorfon, a compound related to 2,2,2-trichloroethyl carbamate, has been tested for carcinogenic activity in rats, demonstrating no carcinogenic effects (Teichmann, Hauschild, & Eckelmann, 1978).

  • Formation of Di-(2,2,2-Trichloroethyl)-Carbonate : In reactions with 2,2,2-trichloroethyl chloroformate, di-(2,2,2-trichloroethyl)-carbonate can form as a byproduct, especially in the presence of potassium carbonate and bicarbonate (He & Brossi, 1990).

  • Derivatives for Gas Chromatography : Esters of 2,2,2-trichloroethanol were studied as derivatives for gas chromatography with electron capture detection. They showed good chromatographic performance and sensitivity (Smith & Tsai, 1971).

  • Carboxyl Protection During Peptide Synthesis : The 2,2,2-trichloroethyl group has been utilized for carboxyl protection in peptide synthesis, showing potential as an efficient protective group (Marinier, Kim, & Navarre, 1973).

  • Synthesis of Unsymmetrical Ureas : 2,2,2-trichloroethyl carbamate compounds have been used to synthesize unsymmetrical ureas using a practical synthetic method. This approach has proven effective for the formation of various trisubstituted and tetrasubstituted ureas (Jeong, Kim, & Thompson, 2016).

  • Dechlorinative Surzur-Tanner Rearrangement : 2,2,2-Trichloroethyl carboxylates undergo efficient dechlorinative Surzur-Tanner rearrangement, a process where copper plays a crucial role, likely as a coordinating agent or a Lewis acid catalyst (Ram & Meher, 2003).

  • Carbamates Synthesis and Applications : Alcohols can be converted into unsubstituted carbamates using trichloroacetyl isocyanate followed by hydrolysis, demonstrating the synthetic utility of the carbamate moiety as a control element in various chemical reactions (Kočovský, 1986).

Safety And Hazards

2,2,2-Trichloroethyl carbamate is moderately toxic by ingestion and intraperitoneal routes . It is a questionable carcinogen with experimental neoplastigenic data . When heated to decomposition, it emits very toxic fumes of Clí and NOx .

properties

IUPAC Name

2,2,2-trichloroethyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLJYAKLSCXZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147860
Record name Trichlorourethan
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Molecular Weight

192.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloroethyl carbamate

CAS RN

107-69-7
Record name Carbamic acid, 2,2,2-trichloroethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlorourethan
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Record name Trichlorourethan
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Record name 2,2,2-trichloroethyl carbamate
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Record name TRICHLOROURETHAN
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Synthesis routes and methods I

Procedure details

Scheme 1 depicts a first synthesis of the boronic acid pinacol ester intermediate compound [1]. Specifically, a 4-nitrobenzoic acid [A] is converted to the corresponding amide [B] using an amine such as R7R8NH, a coupling agent such as EDCI.HCl, DCC, HBTU, or HATU, an additive such as HOBt or HOAt, a base such as TEA or DIPEA and solvent such as DMF, THF, or DCM. In one embodiment, the amine may be NH3, NH2CH3, NH(CH3)2, morpholine, piperidine, 1-methyl-piperazine and N(CH3)2CH2CH2N(CH3)2, among others. Typically, this is performed at rt such as about 25 to about 30° C. for about 10 to about 15 h such as about 10 h. The 4-nitro amide [B] is then reduced to the corresponding amine [C] using H2 and a catalyst such as Pd/C 10%, PtO2, or Pd(OH)2. Typically, the reduction is performed under pressures such as 60 psi, in a solvent such as MeOH, dioxane, or ethylacetate, for about 3 to about 5 h such as about 3 h. Amine [C] is then converted to urea [D] using an appropriately substituted isocyanate such as 4-bromophenyl isocyanate. This reaction is typically performed in the presence of a base such as TEA or DIPEA and solvent such as CH2Cl2, CHCl3, or THF at about rt such as about 25 to about 30° C. for about 5 to about 15 h such as about 12 h. As one alternative method, amine [C] can be converted to the corresponding 2,2,2-trichloroethyl carbamate and then reacted with an appropriately substituted aniline or pyridinyl amine, to produce the desired urea [D]. For example, amine [C] would typically be treated with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine or DIPEA, in a solvent such as CH2Cl2, CHCl3, or THF, at temperatures such as 0° C. to about 30° C. for about 30 minutes to 5 hours, to produce the 2,2,2-trichloroethyl carbamate intermediate. Then the 2,2,2-trichloroethyl carbamate intermediate is typically reacted with the aniline or pyridinyl amine in the presence of a base such as triethylamine or DIPEA, in a solvent such as toluene, 1,4-dioxane or THF, at about room temperature up to elevated temperatures such as about 110° C. for about 1 to 16 hours. This alternative two-step procedure provides the urea [D]. Intermediate boronic acid pinacal ester [1] is then formed by reacting urea [D] with bis(pinacolato)diboron. This reaction may be performed in the presence of a weak base such as KOAc, palladium catalyst such as Pd(dppf)Cl2.DCM or Pd(dppf)Cl2, in a solvent such as 1,4-dioxane or DMF. Desirably, the reaction is performed at elevated temperatures such as the reflux temperatures of the solvent. In one embodiment, this reaction is performed at about 80 to about 120° C. for about 2 to about 15 h. In another embodiment, this reaction is performed at about 110° C. for about 10 h.
[Compound]
Name
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Synthesis routes and methods II

Procedure details

To a stirring solution of amine (2 mmol, 1.00 eq) and pyridine (4 mmol, 2.00 eq) in CH2Cl2 (18 ml) at RT was added Troc-Cl (1.87 mmol, 1.05 eq). After 4 hours the reaction was washed with 3M HCl (1×), satd. NaHCO3 (1×), dried (Na2SO4), filtered and evaporated to afford the target 2,2,2-trichloroethyl carbamate. The material was used as is in the next reaction.
[Compound]
Name
amine
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
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Quantity
1.87 mmol
Type
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Quantity
18 mL
Type
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Reaction Step One

Synthesis routes and methods III

Procedure details

Me-PRX (150 g) is dissolved in toluene (450 ml) at room temperature. The mixture is then heated to reflux. At reflux, 2,2,2-trichloroethyl-chloroformate (120 ml) is added dropwise for about 2.5 hours. After about 3 hours at reflux, the reaction mixture is cooled, and ammonia 20% (300 ml) and water (300 ml) is added. The organic phase is separated and washed with water (500 ml), followed by brine (500 ml). The organic phase is then separated, dried over MgSO4, filtered. Toluene is then removed under reduced pressure to give 280.2 g of the 2,2,2-trichloroethyl carbamate of paroxetine. The carbamate is then hydrolyzed according to procedures set forth, for example, in Examples 5-7 to give paroxetine base. Paroxetine base may then be converted into the desired polymorphic form of, e.g., the hydrochloride acid addition salt such as the hemihydrate, anhydrate or solvate form as disclosed herein.
[Compound]
Name
Me-PRX
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
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Quantity
120 mL
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300 mL
Type
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Quantity
300 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
A Dasgupta, J Spies - American journal of clinical pathology, 1998 - academic.oup.com
Amphetamine and methamphetamine are commonly abused central nervous system stimulants. We describe a rapid new derivatization of amphetamine and methamphetamine using 2,…
Number of citations: 16 academic.oup.com
SM Rahmathullah, RR Tidwell, SK Jones… - European journal of …, 2008 - Elsevier
The synthesis and evaluation of 2,5-bis[4-(N-ethoxycarbonyl-N′-isopropyl)amidinophenyl]furan, 2,5-bis[4-(N-2,2,2-trichloroethoxycarbonyl-N′-isopropyl)amidinophenyl]furan and 2,5-…
Number of citations: 22 www.sciencedirect.com
A Dasgupta, P Appenzeller, J Moore - Therapeutic drug …, 1998 - journals.lww.com
Mexiletine (Mexitil) is an antiarrhythmic agent used in the treatment of ventricular arrhythmia. The drug has a narrow therapeutic window, and monitoring its serum concentration is …
Number of citations: 9 journals.lww.com
G Frison, S Odoardi, S Frasson… - Rapid …, 2015 - Wiley Online Library
Rationale We describe the analytical characterization of the designer drug bk‐2C‐B, a cathinone derivative, contained in a seized tablet, in the absence of an analytical standard. …
JJ Vrbanac, SH Zeisel - Analytical biochemistry, 1990 - Elsevier
We have developed a method for measuring dimethylamine (DMA), trimethylamine (TMA), and trimethylamine N-oxide (TMAO) in biological samples using gas chromatography with …
Number of citations: 97 www.sciencedirect.com
A Dasgupta, MS Handler, JS Nine - Journal of forensic sciences, 1998 - astm.org
Phenmetrazine is a central nervous system stimulant currently used as an anorectic agent. The drug is abused and is reported to cause death from overdose. We describe a new …
Number of citations: 6 www.astm.org
BH Jeong, HK Kim, DH Thompson - Australian Journal of …, 2016 - CSIRO Publishing
A practical synthetic method for the formation of unsymmetrical-substituted ureas is described. The synthesis of the unsymmetrical ureas was readily performed from 2,2,2-trichloroethyl …
Number of citations: 7 www.publish.csiro.au
MG Reinecke, RG Daubert - The Journal of Organic Chemistry, 1973 - ACS Publications
Three methods for preparing secondary azacyclononanes from 9-substituted indolizidines were investigated. The first method utilized previously developed ring-opening reactions to …
Number of citations: 41 pubs.acs.org
RA Milius, JK Saha, BK Madras… - Journal of medicinal …, 1991 - ACS Publications
The synthesis and pharmacological characterization of a series of N-substituted 3-(4-fluorophenyl) tropane derivatives is reported. The compounds displayed binding characteristics that …
Number of citations: 61 pubs.acs.org
G Gralla, B Wibbeling, D Hoppe - Organic Letters, 2002 - ACS Publications
The intramolecular trans-cyclocarbolithiation of the α-lithiated 4-substituted 5-hexynyl carbamate (1S,4RS)-14 employing lithiodestannylation is presented. The 5-exo-dig cyclization …
Number of citations: 39 pubs.acs.org

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